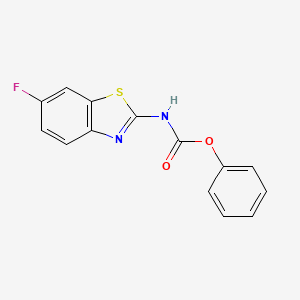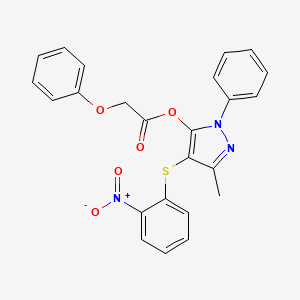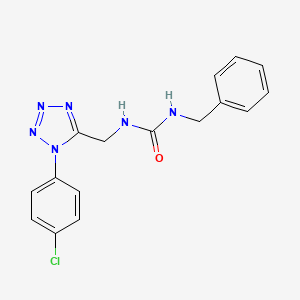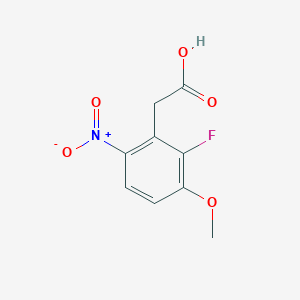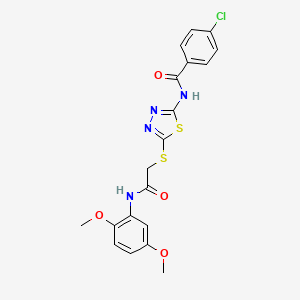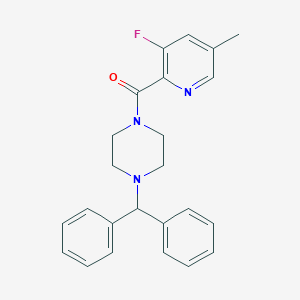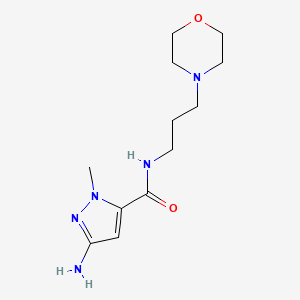
3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide, also known as JNJ-40411813, is a potent and selective inhibitor of the protein kinase C theta (PKCθ). PKCθ is a member of the protein kinase C family, which plays a crucial role in T-cell activation and differentiation. Inhibition of PKCθ has been shown to be effective in the treatment of various autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Mecanismo De Acción
3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide is a selective inhibitor of PKCθ, which plays a crucial role in T-cell activation and differentiation. Inhibition of PKCθ by 3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide leads to a reduction in T-cell activation and cytokine production, which results in a reduction in inflammation and tissue damage in autoimmune diseases.
Biochemical and physiological effects:
3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been shown to be effective in reducing inflammation and tissue damage in various autoimmune diseases, such as rheumatoid arthritis and psoriasis. In addition, 3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has also been shown to be effective in reducing joint pain and improving joint function in animal models of rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide is its selectivity for PKCθ, which reduces the risk of off-target effects. In addition, 3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one of the limitations of 3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
Future research on 3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide could focus on the development of more potent and selective PKCθ inhibitors. In addition, further studies could investigate the potential use of 3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide in other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Finally, studies could also investigate the potential use of 3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide in combination with other immunomodulatory agents for the treatment of autoimmune diseases.
Métodos De Síntesis
The synthesis of 3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide involves a multi-step process, starting with the reaction of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid with 3-chloropropylmorpholine to form the intermediate 3-(3-morpholin-4-ylpropylamino)-1-methyl-1H-pyrazole-5-carboxylic acid. This intermediate is then reacted with 2,4-dichloro-5-nitrobenzene in the presence of a base to form the final product, 3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide.
Aplicaciones Científicas De Investigación
3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, 3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been shown to be effective in reducing inflammation and joint damage in animal models of rheumatoid arthritis. In addition, 3-Amino-1-methyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has also been shown to be effective in treating psoriasis and other autoimmune diseases.
Propiedades
IUPAC Name |
5-amino-2-methyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2/c1-16-10(9-11(13)15-16)12(18)14-3-2-4-17-5-7-19-8-6-17/h9H,2-8H2,1H3,(H2,13,15)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRWSBNKLQIKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


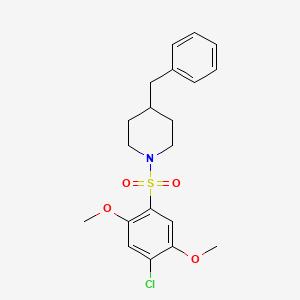
![2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid](/img/structure/B2770024.png)
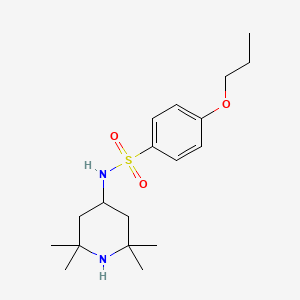
![5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![(4-chlorophenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2770029.png)
![methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2770030.png)

